4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
Description
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Properties
IUPAC Name |
4-(cyclopropanecarbonyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-19(24)21(12-14-6-10-16(11-7-14)23(26)27)17-4-2-3-5-18(17)22(13)20(25)15-8-9-15/h2-7,10-11,13,15H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMQQCCGPHSPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3CC3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C20H19N3O4
- Molecular Weight : 365.38 g/mol
- CAS Number : 317833-56-0
Biological Activity Overview
The biological activities of quinoxaline derivatives, including the compound , have been widely studied. These activities include:
- Antimicrobial Effects : Quinoxaline derivatives have shown significant antibacterial and antifungal properties.
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Certain compounds in this class have demonstrated potential in reducing inflammation.
Antimicrobial Activity
Research indicates that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the quinoxaline structure can enhance antibacterial activity.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Quinoxaline 1,4-di-N-Oxides | Antimicrobial | 0.39 - 0.78 | |
| 6,7-Difluoro-3-methyl-2-(3,4-dimethoxyphenylthio) quinoxaline | Anti-TB | 0.78 |
Antitumor Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies show that certain structural modifications can lead to enhanced antitumor efficacy.
Case Study: Antitumor Activity
A study demonstrated that derivatives of quinoxaline exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents.
The mechanisms underlying the biological activities of quinoxaline derivatives are multifaceted:
- Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis in microorganisms.
- Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells through various signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to antimicrobial and anticancer effects.
Structure-Activity Relationship (SAR)
The biological activity of quinoxalines is heavily influenced by their chemical structure. Modifications at specific positions on the quinoxaline ring can enhance or diminish activity:
- The presence of electron-withdrawing groups (like nitro groups) typically increases antimicrobial potency.
- Substituents at the nitrogen positions can alter solubility and bioavailability.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C2 | Nitro Group | Increased activity |
| N1 | Alkyl Chain | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
